3-Bromo-8-chloroimidazo[1,5-a]pyrazine is a heterocyclic organic compound with the molecular formula CHBrClN and a molecular weight of 232.47 g/mol. This compound is classified as a substituted imidazo[1,5-a]pyrazine, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both bromine and chlorine atoms in its structure contributes to its unique reactivity and potential biological activities, making it a valuable building block in the development of pharmaceutical compounds with therapeutic effects.
The synthesis of 3-bromo-8-chloroimidazo[1,5-a]pyrazine typically involves several key methods:
The molecular structure of 3-bromo-8-chloroimidazo[1,5-a]pyrazine features a fused ring system characteristic of imidazo[1,5-a]pyrazines. The structural arrangement includes:
3-Bromo-8-chloroimidazo[1,5-a]pyrazine can undergo various chemical reactions:
The major products formed from these reactions typically include various substituted derivatives of imidazo[1,5-a]pyrazine, which may exhibit distinct biological activities.
The mechanism of action for 3-bromo-8-chloroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to various biological effects. For instance, it has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific cellular pathways .
Relevant data on physical properties can be obtained from databases such as PubChem and ChemicalBook .
3-Bromo-8-chloroimidazo[1,5-a]pyrazine has several significant applications in scientific research:
3-Bromo-8-chloroimidazo[1,5-a]pyrazine (CAS: 143591-61-1) is defined by the IUPAC name 3-bromo-8-chloroimidazo[1,5-a]pyrazine, with the molecular formula C₆H₃BrClN₃ (molecular weight: 232.47 g/mol). Its systematic numbering assigns position 3 to bromine and position 8 to chlorine on the fused bicyclic system. Key structural features include:
Table 1: Fundamental Identifiers of 3-Bromo-8-chloroimidazo[1,5-a]pyrazine
Property | Value |
---|---|
CAS Registry Number | 143591-61-1 |
Molecular Formula | C₆H₃BrClN₃ |
Exact Mass | 230.906 Da |
SMILES | BrC1=CN2C(=NC=C2Cl)N=C1 |
InChI Key | AYURINKSEQLEKG-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 30.2 Ų |
The scaffold’s crystallinity and stability under refrigeration (2–8°C) facilitate handling in solid form, with purity specifications typically ≥95% in commercial supplies [2] [3]. Computational analyses predict moderate lipophilicity (cLogP 1.88–2.68) and aqueous solubility (0.06–0.25 mg/mL), aligning with Lipinski’s criteria for drug-likeness [7].
The exploration of imidazo[1,5-a]pyrazines emerged from foundational work on purine mimetics in the 1990s. Early derivatives focused on unsubstituted or minimally substituted forms for kinase inhibition, but suffered from insufficient potency and metabolic lability. The strategic halogenation paradigm arose through structure-activity relationship (SAR) studies demonstrating:
This evolution underscores a transition from passive scaffold utilization to rational halogen engineering, positioning 3-bromo-8-chloroimidazo[1,5-a]pyrazine as a versatile intermediate in targeted therapy development.
Halogen atoms in 3-bromo-8-chloroimidazo[1,5-a]pyrazine confer distinct advantages in drug design:
Table 2: Comparative Impact of Halogen Substituents on Compound Properties
Property | Bromine (C3) | Chlorine (C8) |
---|---|---|
Atomic Radius | 1.85 Å | 1.75 Å |
Electronegativity | 2.96 | 3.16 |
cLogP Contribution | +0.9–1.2 | +0.4–0.6 |
Common Reactions | Cross-coupling | Nucleophilic substitution |
Target Interactions | Halogen bonding | Steric occlusion |
This halogen synergy creates a "molecular anchor" effect in target binding, exemplified by 30-fold affinity improvements in kinase inhibitors over non-halogenated counterparts [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2